Copper;dichloride

Catalog No.
S567719
CAS No.
7447-39-4
M.F
Cl2Cu
CuCl2
M. Wt
134.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper;dichloride

CAS Number

7447-39-4

Product Name

Copper;dichloride

IUPAC Name

dichlorocopper

Molecular Formula

Cl2Cu
CuCl2

Molecular Weight

134.45 g/mol

InChI

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2

InChI Key

ORTQZVOHEJQUHG-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[Cu+2]

Solubility

Soluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
68 g/100 cc methanol @ 15 °C
73 parts/100 parts water @ 20 °C

Synonyms

copper(II) chloride, CuCl2, cupric chloride, cupric chloride anhydrous, cupric chloride dihydrate, cupric chloride eriochalcite (CuCl2.2H2O), cupric chloride, 64Cu-labeled cpd, cupric chloride, dihydrate 2H-labeled cpd

Canonical SMILES

Cl[Cu]Cl

Catalyst

Cupric chloride can act as a Lewis acid catalyst in various organic reactions, such as:

  • Hydrohalogenation: Cupric chloride can be used to convert alkynes to alkenes or alkanes by adding hydrogen halides (HCl, HBr, HI) across the triple bond. Source: Chemistry LibreTexts, "Alkynes and Alkynes Reactions":
  • Dehydration: Cupric chloride can be used to remove water molecules from alcohols, converting them to alkenes. Source: National Center for Biotechnology Information, "PubChem Compound Summary for Cupric Chloride": )

Analytical Chemistry

Cupric chloride is used in analytical chemistry for various purposes, including:

  • Precipitation reactions: Cupric chloride can be used to precipitate certain metal ions as insoluble copper(II) chloride salts, allowing for their separation and identification. Source: American Chemical Society, "Chemical Principles": )
  • Detection of specific compounds: Cupric chloride can be used in specific detection methods for certain compounds, such as thiols (mercaptans). Source: ScienceDirect, "Volumetric Analysis":

Material Science

Cupric chloride finds applications in material science research, including:

  • Synthesis of materials: Cupric chloride can be used as a precursor for the synthesis of various copper-based materials, such as copper oxides and copper halides, which have applications in electronics, catalysis, and energy storage. Source: Royal Society of Chemistry, "Materials Science":
  • Etching of materials: Cupric chloride solutions can be used for etching copper and other metals, which is a crucial step in various microfabrication processes. Source: National Institute of Standards and Technology, "Handbook of Semiconductor Manufacturing Technology": )

Copper(II) chloride, also known as cupric chloride, is an inorganic compound with the chemical formula CuCl₂. It appears as a yellowish-brown solid in its anhydrous form and transforms into a green crystalline solid when hydrated. The compound is highly soluble in water, yielding a blue solution, and has a molecular mass of 134.45 g/mol. Copper(II) chloride is notable for its mild oxidizing properties, being corrosive to aluminum and capable of forming complexes with various other compounds .

Cupric chloride is a moderate irritant and can cause skin and eye irritation upon contact. It's also harmful if swallowed.

  • Acute toxicity:
    • Oral LD50 (rat): 1320 mg/kg.
  • Safety precautions: Wear gloves, safety glasses, and a lab coat when handling cupric chloride. Avoid inhalation and ingestion. Wash hands thoroughly after handling.

  • Decomposition: Upon heating, it decomposes into copper(I) chloride and chlorine gas:
    2CuCl22CuCl+Cl22\text{CuCl}_2\rightarrow 2\text{CuCl}+\text{Cl}_2
  • Reduction: It can be reduced to copper(I) chloride using sulfur dioxide:
    2CuCl2+SO2+2H2O2CuCl+2HCl+H2SO42\text{CuCl}_2+\text{SO}_2+2\text{H}_2\text{O}\rightarrow 2\text{CuCl}+2\text{HCl}+\text{H}_2\text{SO}_4
  • Reactions with Metals: Copper(II) chloride reacts with various metals to produce metal chlorides and copper:
    CuCl2+AlCu+AlCl3\text{CuCl}_2+\text{Al}\rightarrow \text{Cu}+\text{AlCl}_3

These reactions illustrate its role as both an oxidizing agent and a catalyst in various processes .

Copper(II) chloride can be synthesized through several methods:

  • Chlorination of Copper: The most common industrial method involves reacting copper with chlorine gas:
    Cu+Cl2CuCl2\text{Cu}+\text{Cl}_2\rightarrow \text{CuCl}_2
  • Reaction with Hydrochloric Acid: Copper(II) oxide, hydroxide, or carbonate can react with hydrochloric acid to yield copper(II) chloride:
    CuO+2HClCuCl2+H2O\text{CuO}+2\text{HCl}\rightarrow \text{CuCl}_2+\text{H}_2\text{O}
  • Hydrogen Peroxide Method: A mixture of copper and hydrogen peroxide followed by hydrochloric acid can also produce copper(II) chloride:
    Cu+H2O2+2HClCuCl2+2H2O\text{Cu}+H_2O_2+2\text{HCl}\rightarrow \text{CuCl}_2+2\text{H}_2\text{O}

These methods highlight the versatility in synthesizing this compound for various applications .

Copper(II) chloride has numerous applications across various industries:

  • Catalyst: It serves as a catalyst in organic reactions, such as the Wacker process for converting ethylene to acetaldehyde.
  • Textile Industry: Used as a mordant in dyeing and printing textiles.
  • Wood Preservation: Protects wood from pests and decay.
  • Pigment Production: Provides color in ceramics and glass.
  • Photography: Acts as a fixer in photographic processes.

Additionally, it is used in the production of chlorine gas and as a purifying agent in the petroleum industry .

Studies have demonstrated that copper(II) chloride interacts with various organic compounds, leading to complex formations. For instance, it can facilitate free radical additions and hydrolysis reactions, showcasing its role as an effective catalyst. These interactions are crucial for developing new materials and enhancing reaction efficiencies in chemical processes .

Several compounds share similarities with copper(II) chloride, each exhibiting unique properties:

CompoundChemical FormulaKey Characteristics
Copper(I) ChlorideCuClLower oxidation state; less stable than CuCl₂.
Iron(III) ChlorideFeCl₃Stronger oxidizing agent; used in water treatment.
Zinc ChlorideZnCl₂Soluble in water; used in pharmaceuticals.
Cobalt(II) ChlorideCoCl₂Hydrated form is blue; used in dyes.

Copper(II) chloride is unique due to its specific oxidation state (+2), solubility characteristics, and diverse applications ranging from catalysis to agriculture. Its ability to form complexes further distinguishes it from other metal chlorides .

Copper(II) dichloride (CuCl₂) serves as a critical catalyst in ethylene oxychlorination, a pivotal step in vinyl chloride monomer (VCM) and ethylene dichloride (EDC) production. The reaction mechanism involves a redox cycle where CuCl₂ facilitates the direct transfer of chlorine atoms to ethylene, followed by regeneration through oxygen and hydrogen chloride.

Reaction Mechanism

  • Chlorination Step:
    $$ \text{C}2\text{H}4 + 2\text{CuCl}2 \rightarrow \text{ClCH}2\text{CH}2\text{Cl} + \text{Cu}2\text{Cl}_2 $$
  • Regeneration of CuCl₂:
    $$ \text{Cu}2\text{Cl}2 + \frac{1}{2}\text{O}2 \rightarrow \text{CuO}\cdot\text{CuCl}2 $$
    $$ \text{CuO}\cdot\text{CuCl}2 + 2\text{HCl} \rightarrow 2\text{CuCl}2 + \text{H}_2\text{O} $$

Performance Metrics

Catalyst SupportEthylene Conversion (%)EDC Selectivity (%)Key Findings
γ-Al₂O₃5–19%>90%High stability, minimal CO₂ formation
CeO₂16–18%90–95%Thermal stability under cyclic conditions

Recent advancements focus on maintaining CuCl₂ dominance in the catalyst to suppress side reactions. Spatially distributed CuCl₂ concentrations enhance ethylene conversion and EDC selectivity, achieving near-100% selectivity under optimized conditions.

Wacker Process: Mechanistic Insights and Industrial Optimization

The Wacker process leverages CuCl₂ as a co-catalyst in palladium-mediated ethylene oxidation to acetaldehyde. This industrial process combines homogeneous catalysis with redox regeneration, enabling continuous operation.

Mechanistic Pathway

  • Ethylene Oxidation:
    $$ \text{C}2\text{H}4 + \text{PdCl}2 + \text{H}2\text{O} \rightarrow \text{CH}_3\text{CHO} + \text{Pd} + 2\text{HCl} + 2\text{Cl}^- $$
  • CuCl₂-Mediated Regeneration:
    $$ \text{Pd} + 2\text{CuCl}2 \rightarrow \text{PdCl}4^{2-} + 2\text{CuCl} $$
    $$ 2\text{CuCl} + \frac{1}{2}\text{O}2 + 2\text{HCl} \rightarrow 2\text{CuCl}2 + \text{H}_2\text{O} $$

Industrial Optimization Strategies

ParameterImpact on Process EfficiencyReference
CuCl₂-to-Pd RatioHigher ratios stabilize Pd(II)
Oxygen Partial PressureControls redox balance
Temperature (350–420°C)Maximizes acetaldehyde yield

Heterogeneous catalysts (e.g., Pd–Cu/zeolite Y) mitigate Pd sintering, enhancing stability. Periodic oxygen regeneration restores activity by removing carbon deposits.

Role in Chlorination Reactions and Phosgene Synthesis

CuCl₂ catalyzes chlorination reactions, including phosgene (COCl₂) production from carbon monoxide (CO). The process requires chlorine pre-treatment to activate CuCl₂, enabling CO adsorption on Cu⁺/Cu²⁺ sites.

Phosgene Synthesis Mechanism

  • Catalyst Activation:
    $$ \text{CuCl}2 + \text{Cl}2 \rightarrow \text{CuCl}2\cdot\text{Cl}2 \text{ (active species)} $$
  • CO Chlorination:
    $$ \text{CO} + 2\text{CuCl}2\cdot\text{Cl}2 \rightarrow \text{COCl}_2 + 2\text{CuCl} $$

Chlorination of AcetyleneCuCl₂ facilitates electrophilic chlorination of acetylene to hexachlorobenzene and other polychlorinated hydrocarbons via ligand transfer mechanisms. This process is critical in producing chlorinated solvents and flame retardants.

The copper-chlorine thermochemical cycle represents one of the most promising approaches for sustainable hydrogen production through water splitting processes [1]. This hybrid thermochemical process employs both thermochemical and electrolysis steps to decompose water into hydrogen and oxygen using intermediate copper and chlorine compounds [1]. The copper-chlorine cycle operates at relatively moderate temperatures, with a maximum requirement of approximately 530 degrees Celsius, making it advantageous compared to other thermochemical cycles that typically require temperatures exceeding 800 degrees Celsius [1] [5].

The fundamental copper-chlorine cycle consists of four primary chemical reactions that form a closed loop, continuously recycling all intermediate chemicals without discharging pollutants into the atmosphere [1] [3]. The net reaction achieves the decomposition of water into hydrogen and oxygen, with all other chemicals being completely recycled within the system [1]. The four reactions in the copper-chlorine cycle are: electrolytic hydrogen production at 30-90 degrees Celsius, copper chloride hydrolysis at 300-500 degrees Celsius, oxygen production at 500-550 degrees Celsius, and an electrochemical step that combines copper production with electrolysis [1] [3] [13].

Process Integration and Energy Efficiency Analysis

Process integration within the copper-chlorine cycle represents a critical factor in achieving optimal energy efficiency and economic viability [6]. The integration pathways for copper chloride flows between electrolysis and hydrolysis reactors have been extensively investigated, with three primary approaches identified for energy optimization [6]. These integration methods include solid precipitation of copper dichloride using crystallization processes, water vaporization in the hydrolysis reactor through direct introduction of electrolyzer outlet streams, and vaporization using intermediate spray dryers [6].

The energy efficiency analysis reveals that the copper-chlorine cycle can achieve significant performance improvements through strategic heat recovery and process optimization [2] [6]. Thermodynamic assessments demonstrate that the cycle can attain exergy efficiencies ranging from 30.5% to 75.7%, depending on the specific configuration and operating conditions [5] [24] [26]. The five-step copper-chlorine cycle achieves energy and exergy efficiencies of 38.8% and 70.2% respectively, while the four-step cycle provides the highest energy and exergy efficiencies of 41.9% and 75.7% [26].

Cycle ConfigurationEnergy Efficiency (%)Exergy Efficiency (%)Reference
Three-step cycle39.668.1 [26]
Four-step cycle41.975.7 [26]
Five-step cycle38.870.2 [26]
Alternative three-step30.562.4, 50.2, 97.6 (individual steps) [5]

The heat integration analysis demonstrates that approximately 50% of the required thermal energy can be captured from the reaction processes themselves, with the remaining heat supplied by external sources such as nuclear reactors, concentrated solar plants, or industrial waste heat [1] [2]. Recent research has focused on cogeneration schemes utilizing waste heat from nuclear power generation, which significantly enhances the overall system efficiency [1] [2].

Process modeling using advanced simulation software reveals that the copper-chlorine cycle requires careful optimization of steam-to-copper dichloride ratios, with excess steam requirements ranging up to 14 times the stoichiometric value for effective hydrolysis reactions [27]. The separation processes can effectively provide hydrochloric acid concentrations up to 22 molar percent for electrolysis reactions, which is crucial for maintaining stable operation [27].

The electrochemical integration within the cycle requires hydrochloric acid concentrations between 6 and 11 molar for effective operation, with higher concentrations corresponding to lower copper species flux through membranes and reduced electrolytic cell voltage [27]. Stable operation has been demonstrated for over 50 hours with 11 molar hydrochloric acid concentration, indicating the viability of continuous hydrogen production [27].

Challenges in Catalyst Stability and Material Degradation

Material degradation and catalyst stability represent significant technical challenges in the copper-chlorine thermochemical cycle, particularly under the harsh operating conditions involving high temperatures and corrosive chlorine environments [13] [14] [16]. The thermal decomposition behavior of copper dichloride plays a crucial role in determining the operational temperature ranges and material selection criteria for reactor components [13] [14].

Thermogravimetric analysis has revealed that copper dichloride decomposition occurs at temperatures higher than those predicted from thermodynamic calculations, which broadens the available operating temperature range for the hydrolysis step [13] [14]. The decomposition product copper monochloride may completely evaporate if temperatures exceed its melting point of 430 degrees Celsius, necessitating careful temperature control to avoid undesirable copper monochloride and chlorine byproducts [13] [14].

Temperature Range (°C)Process StepMaterial ChallengesDegradation Mechanisms
430-475Hydrogen productionCopper particle handlingThermal stress, phase changes
300-500HydrolysisCopper dichloride decompositionThermal decomposition, volatilization
500-550Oxygen productionHigh temperature corrosionChlorine attack, material oxidation

In-situ X-ray absorption spectroscopy investigations have provided detailed insights into the temperature-dependent evolution of copper species during both hydrolysis and thermolysis reactions [16]. These studies reveal that copper dichloride progressively transforms, with coordination numbers decreasing during thermolysis and achieving approximately 88% conversion to copper monochloride at 350 degrees Celsius [16]. During hydrolysis processes, approximately 60% copper oxychloride and 40% copper oxide formation occurs, indicating competing reaction pathways that affect material stability [16].

The corrosion behavior of copper in chloride environments presents additional challenges for long-term operation [17] [32] [35]. Electrochemical studies demonstrate that chloride concentration and temperature significantly enhance copper corrosion rates, with corrosion potential decreasing as chloride concentration increases [35]. The formation of cuprous chloride complexes and subsequent transformation to oxides creates protective but potentially unstable surface films [17].

Catalyst deactivation mechanisms in copper-based systems primarily involve the loss of copper through formation of copper-chlorine compounds [11]. Recent research has identified strategies for enhancing catalyst stability through regulation of oxygen vacancies, with copper-cerium-vanadium oxide catalysts demonstrating remarkable stability over 600 hours of operation while maintaining 83% conversion efficiency [11]. The reduction evolution of copper-chlorine bonds has been validated through in-situ diffuse reflectance infrared Fourier transform spectroscopy combined with time-of-flight secondary ion mass spectrometry [11].

Material selection for reactor components must consider the aggressive nature of chlorine at elevated temperatures, particularly in the oxygen production step where molten copper monochloride and chlorine gas coexist [15] [36]. Studies on copper alloy condenser tubes exposed to chlorine environments have established safe operating levels and identified iron additions as potential mitigation strategies for chlorine-induced corrosion [36].

Hybrid Systems for Waste Heat Utilization

The integration of waste heat recovery systems with copper-chlorine thermochemical cycles represents a promising approach for enhancing overall energy efficiency and economic viability [18] [19] [21] [22]. Industrial waste heat sources, typically discharged as low-grade thermal energy, can be effectively utilized to drive portions of the thermochemical cycle, thereby reducing the external energy requirements and improving process economics [21] [23].

The copper-chlorine cycle's moderate temperature requirements make it particularly suitable for waste heat integration, as the maximum process temperature of 530 degrees Celsius aligns well with available industrial waste heat sources [18] [19]. Heat integration techniques implemented in simulation studies demonstrate that optimal heat recovery can achieve maximum thermal energy recuperation while simultaneously reducing capital and operating costs [18] [19].

Chemical heat pump systems have been identified as effective technologies for upgrading low-grade waste heat to temperatures suitable for copper-chlorine cycle operations [21]. Magnesium oxide/vapor chemical heat pumps can upgrade waste heat for the endothermic hydrolysis stage, while calcium oxide/ammonia systems provide heat for the exothermic copper oxychloride decomposition step [21]. The coefficient of performance for these chemical heat pump systems ranges from 2.75 to 4.6, indicating significant potential for waste heat utilization [21].

Heat SourceTemperature Range (°C)Application in CycleEnergy Recovery Potential
Industrial waste heat300-400Copper dichloride hydrolysis72% heat recovery ratio
Nuclear reactor coolant400-800Copper oxychloride decomposition50% self-heat recovery
Solar thermal collectors300-600Multiple process stepsVariable, weather dependent

Simulation studies using Aspen Plus software demonstrate that integrated systems combining chemical heat pumps with copper-chlorine cycles can achieve energy efficiencies comparable to conventional five-step processes [21]. The total heat input requirement is approximately 1,247.65 kilojoules per mole of hydrogen, with exothermic processes recovering 1,017.29 kilojoules, resulting in a net heat requirement of 515.2 kilojoules when 72% heat recovery is achieved [21].

The utilization of waste heat from molten copper monochloride quenching processes has been analyzed through computational fluid dynamics modeling [22]. These studies reveal that heat recovery from molten copper monochloride droplets during phase change can contribute approximately 23 kilojoules per kilogram of hydrogen production, representing a valuable source of process heat integration [22].

Norwegian research has demonstrated the potential for utilizing waste heat equivalent to 20 terawatt-hours of energy from industrial processes, representing approximately one-seventh of Norway's total electricity production [23]. This scale of waste heat availability indicates substantial opportunities for large-scale hydrogen production using thermochemical cycles integrated with industrial waste heat recovery systems [23].

Advanced heat integration strategies involving multi-stage systems enable different cycle steps to operate at optimized temperature ranges, with waste heat from higher temperature stages driving subsequent lower temperature processes [21]. For example, waste heat at 300-400 degrees Celsius can drive copper dichloride hydrolysis, while heat released during copper monochloride decomposition at 400-800 degrees Celsius can be recovered for water-splitting operations at 800-900 degrees Celsius [21].

Biodistribution and Radiation Dosimetry in Positron Emission Tomography Imaging

The biodistribution profile of copper dichloride in positron emission tomography imaging represents a fundamental aspect of its medical applications. Comprehensive human studies have established detailed patterns of copper 64 dichloride distribution following intravenous administration, providing essential data for clinical implementation [1] [2] [3].

Primary Organ Distribution Patterns

Following intravenous administration, copper 64 dichloride demonstrates preferential accumulation in metabolically active organs with high copper transporter expression. The liver consistently shows the highest uptake, with rapid accumulation occurring within the first hour post-injection and reaching peak concentrations between 1-3 hours [1] [3]. This hepatic accumulation reflects the liver's central role in copper metabolism and the abundance of human copper transporter 1 expression in hepatocytes [3].

The kidneys represent the second major site of copper 64 dichloride accumulation, exhibiting high uptake levels comparable to hepatic distribution [2] [4]. Renal uptake occurs rapidly, with peak concentrations achieved within 1-3 hours post-injection, followed by moderate clearance rates that facilitate eventual elimination [4]. The intestinal walls, including both small and large intestine segments, demonstrate significant copper 64 dichloride uptake, with the lower large intestine wall identified as the critical organ for radiation dosimetry calculations [4].

Temporal Distribution Kinetics

The temporal distribution of copper 64 dichloride follows predictable kinetic patterns that are essential for optimizing imaging protocols. Blood clearance occurs rapidly, with initial distribution phase completed within 30 minutes post-injection [2] [3]. This rapid blood clearance contributes to improved image contrast by reducing background activity levels during the imaging window [3].

Brain uptake remains negligible throughout the imaging period, which represents a significant advantage for detecting intracranial metastases from copper-avid tumors [5]. This low physiological brain uptake creates favorable imaging conditions for neurological applications where tumor-to-background ratios are critical for diagnostic accuracy [5].

Radiation Dosimetry Calculations

Comprehensive dosimetry studies in healthy volunteers have established the radiation dose parameters necessary for clinical application. The effective dose for copper 64 dichloride administration averages 43.0 ± 5.7 μSv/MBq, which compares favorably with established positron emission tomography radiopharmaceuticals [4]. The lower large intestine wall represents the dose-limiting organ, receiving 132 ± 47 μGy/MBq, followed by osteogenic cells at 94.1 ± 24.5 μGy/MBq [4].

Kidney radiation doses average 74.5 ± 18.5 μGy/MBq, while small intestine doses measure 56.1 ± 12.0 μGy/MBq [4]. Liver doses range from 120-161 μGy/MBq, with variations observed between male and female subjects [6]. These dosimetry values support the safety profile of copper 64 dichloride for repeated imaging studies in clinical practice [4].

Excretion and Clearance Mechanisms

The excretion profile of copper 64 dichloride differs significantly from conventional positron emission tomography tracers. Urinary excretion remains minimal, with negligible radioactivity detected in urine samples throughout the imaging period [2] [3]. This characteristic provides a distinct advantage for pelvic imaging applications, as urinary bladder activity does not obscure adjacent structures [7] [5].

Hepatic clearance represents the primary elimination pathway, with bile serving as the main excretion route [3]. The rate constant for hepatic excretion measures 0.003 ± 0.002 min⁻¹, indicating slow clearance kinetics that maintain adequate radioactivity levels for extended imaging protocols [8]. Fecal excretion accounts for the majority of eliminated radioactivity, reflecting the hepatobiliary elimination pathway [3].

Isotopic Tracing and Diagnostic Imaging Mechanisms

The diagnostic imaging capabilities of copper dichloride rely on sophisticated isotopic tracing mechanisms that exploit the fundamental copper metabolism pathways in both normal and malignant tissues. Understanding these mechanisms is essential for optimizing imaging protocols and interpreting clinical results [5] [17].

Copper Transporter 1 Targeting Mechanisms

The primary mechanism underlying copper dichloride imaging involves selective targeting of human copper transporter 1, which serves as the major copper influx transporter in mammalian cells [18] [19]. This transporter demonstrates preferential specificity for copper in the +1 oxidation state, though copper 64 dichloride undergoes rapid equilibration between oxidation states following administration [20]. The high affinity of copper transporter 1 for copper ions, with dissociation constants in the micromolar range, enables efficient cellular uptake in tissues with elevated transporter expression [18].

Cancer cells consistently demonstrate upregulated copper transporter 1 expression compared to normal tissue counterparts, creating favorable conditions for differential uptake of copper 64 dichloride [5] [18]. This upregulation correlates with increased metabolic demands and altered copper homeostasis characteristic of malignant transformation [21]. The quantitative relationship between copper transporter 1 expression levels and copper 64 dichloride uptake provides a basis for tumor detection and characterization [19].

Intracellular Trafficking Pathways

Following cellular uptake through copper transporter 1, copper 64 dichloride undergoes complex intracellular trafficking that influences imaging characteristics. The copper is rapidly sequestered by cytoplasmic copper chaperone proteins, including antioxidant protein 1, which facilitate delivery to specific subcellular compartments [18]. This trafficking process ensures efficient retention of radioactivity within target cells while minimizing efflux back to the circulation [18].

The nuclear accumulation of copper represents a critical aspect of the imaging mechanism, as cancer cells demonstrate enhanced nuclear copper content compared to normal cells [9]. This nuclear localization pattern contributes to the prolonged retention of copper 64 dichloride in malignant tissues, maintaining adequate radioactivity levels for extended imaging protocols [9]. The nuclear concentration also enhances the potential therapeutic effects of beta radiation emitted during copper 64 decay [9].

Metabolic Tracing Applications

Copper 64 dichloride serves as an effective metabolic tracer for studying copper homeostasis in both normal physiology and disease states. The radioisotope faithfully follows endogenous copper metabolism pathways, enabling real-time assessment of copper fluxes in living organisms [17]. This capability has particular relevance for inherited copper metabolism disorders such as Wilson disease and Menkes disease [17].

The hepatic metabolism of copper 64 dichloride provides valuable insights into liver function and copper processing capacity. Dynamic imaging studies demonstrate rapid hepatic uptake followed by processing through the biliary system [3] [17]. The kinetic parameters derived from these studies, including hepatic clearance rates and excretion constants, offer quantitative measures of liver function that complement conventional biochemical assessments [8].

Imaging Protocol Optimization

Optimal imaging protocols for copper 64 dichloride require careful consideration of the temporal distribution patterns and clearance kinetics. Early imaging time points, typically 1-3 hours post-injection, provide optimal tumor-to-background ratios for most applications [5]. However, delayed imaging at 20-24 hours may be beneficial for detecting slowly accumulating lesions or assessing retention patterns [5].

The extended half-life of copper 64 enables multiple imaging sessions following a single administration, allowing for comprehensive assessment of tracer kinetics [7]. This capability facilitates research applications requiring detailed temporal analysis of copper metabolism and distribution patterns [7]. The flexibility in imaging timing also accommodates patient scheduling requirements and complex imaging protocols [7].

Technical Imaging Considerations

The positron emission tomography imaging characteristics of copper 64 dichloride are influenced by the relatively low positron energy (maximum 0.656 MeV) and branching ratio (17.4% positron emission) [7]. These characteristics result in excellent spatial resolution due to short positron range, but may require extended acquisition times to achieve adequate counting statistics [7]. The concurrent electron capture decay (43% probability) contributes to absorbed dose without generating imaging signal [7].

Physical Description

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Dry Powder; Pellets or Large Crystals; Other Solid; Liquid

Color/Form

Yellow to brown, microcrystalline powder
Yellow-brown, monoclinic crystals

Exact Mass

132.867303 g/mol

Monoisotopic Mass

132.867303 g/mol

Boiling Point

993 °C DECOMP TO CUPROUS CHLORIDE

Heavy Atom Count

3

Density

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink

Melting Point

630 °C (extrapolated)

UNII

S2QG84156O
P484053J2Y

Related CAS

10125-13-0 (dihydrate)
15158-11-9 (Parent)
7447-39-4 (Parent)
15158-11-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 395 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 395 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 390 of 395 companies with hazard statement code(s):;
H301 (20.51%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (79.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (78.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (39.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (58.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

Pharmacology

Copper is an essential nutrient which serves as a co factor for serum ceruloplasmin, an oxidase necessary for proper formation of the iron carrier protein, transferrin. Copper also helps maintain normal rates of red and white blood cell formation. Providing copper during Total Parenteral Nutrition helps prevent development of the following deficiency symptoms: Leukopenia, neutropenia, anemia, depressed ceruloplasmin levels, impaired transferrin formation, secondary iron deficiency and osteoporosis.

Mechanism of Action

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

7447-39-4
1344-67-8

Absorption Distribution and Excretion

Mean copper absorption of 57 percent (range 40 to 70 per cent) following oral administration of 0.4 - 4.5 mg copper (as copper acetate) to four volunteers. An early human study suggested a maximum blood copper concentration was reached some two hours after oral copper chloride administration (1.5 - 12 mg copper)
Renal
Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Corrosives

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Copper chloride: ACTIVE
Copper chloride (CuCl2): ACTIVE

Dates

Last modified: 04-14-2024

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